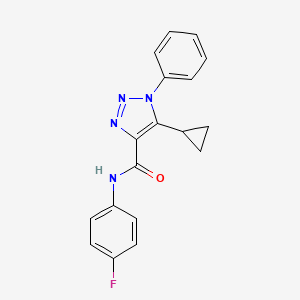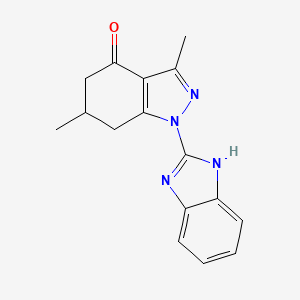
5-cyclopropyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
5-cyclopropyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CP-94,253, is a chemical compound that belongs to the class of triazole derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
5-cyclopropyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively bind to the delta opioid receptor, which is involved in pain management, mood regulation, and addiction. 5-cyclopropyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been used to study the role of the delta opioid receptor in various physiological and pathological processes, including pain, depression, anxiety, and drug addiction.
Mécanisme D'action
5-cyclopropyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide acts as a selective delta opioid receptor agonist, which means it binds to and activates this receptor. The activation of the delta opioid receptor leads to the inhibition of neurotransmitter release, particularly of the neurotransmitter substance P, which is involved in pain transmission. 5-cyclopropyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to be more selective for the delta opioid receptor than other opioid receptors, such as the mu and kappa opioid receptors.
Biochemical and Physiological Effects:
5-cyclopropyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have analgesic effects in animal models of pain. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. 5-cyclopropyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, suggesting that it may have potential as a treatment for drug addiction. 5-cyclopropyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-cyclopropyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its selectivity for the delta opioid receptor, which allows for more specific studies of the role of this receptor in various physiological and pathological processes. However, one limitation of 5-cyclopropyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 5-cyclopropyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 5-cyclopropyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the potential use of this compound as a treatment for chronic pain, depression, and anxiety. Another area of interest is the potential use of 5-cyclopropyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide as a treatment for drug addiction. Further research is needed to determine the optimal dosing and administration methods for 5-cyclopropyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, as well as its long-term safety and efficacy. Additionally, research is needed to better understand the mechanisms underlying the effects of 5-cyclopropyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, particularly in the context of the delta opioid receptor.
Propriétés
IUPAC Name |
5-cyclopropyl-N-(4-fluorophenyl)-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-13-8-10-14(11-9-13)20-18(24)16-17(12-6-7-12)23(22-21-16)15-4-2-1-3-5-15/h1-5,8-12H,6-7H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYAIZXVQSHRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(2-chlorophenoxy)pentyl]morpholine](/img/structure/B4832891.png)
![methyl 2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4832902.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methoxy-1-methylethyl)benzamide](/img/structure/B4832914.png)

![7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4832928.png)
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B4832944.png)


![N-allyl-2-[(4-chlorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4832971.png)
![1-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4832983.png)
![N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4832987.png)
![N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4832995.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B4833004.png)